Cas no 3197-11-3 (Acetamide,N-[2-(dimethylamino)ethyl]-)
3197-11-3 structure
Product Name:Acetamide,N-[2-(dimethylamino)ethyl]-
Acetamide,N-[2-(dimethylamino)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[2-(dimethylamino)ethyl]-
- N-(2-(dimethylamino)ethyl)ethanamide; Acetamide, N-(2-(dimethylamino)ethyl)-; N-(2-dimethylamino-ethyl)-acetamide; N-(2-dimethylaminoethyl)acetamide; GC 21; N-< 2-(dimethylamino)ethyl> acetamide; BRN 1748714; NSC25031; AC1L3TV0; N-(2-(dimethylamino)ethyl)acetamide; AKOS004106287;
- 3197-11-3
- DTXSID70185797
- N-(beta-Dimethylaminoethyl)acetamide
- SCHEMBL426172
- NSC 25031
- Acetamide, N-(2-(dimethylamino)ethyl)-
- NSC-25031
- NSC25031
- BRN 1748714
- AKOS004106287
- GC 21
- N-[2-(dimethylamino)ethyl]ethanimidic acid
- 4-04-00-01193 (Beilstein Handbook Reference)
-
- Inchi: 1S/C6H14N2O/c1-6(9)7-4-5-8(2)3/h4-5H2,1-3H3,(H,7,9)
- InChI Key: FLGCKPIDGVTCSU-UHFFFAOYSA-N
- SMILES: O=C(C)NCCN(C)C
Computed Properties
- Exact Mass: 130.11072
- Monoisotopic Mass: 130.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 91.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
- LogP: 0.07500
Acetamide,N-[2-(dimethylamino)ethyl]- Related Literature
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Graham E. Jackson,Fatin M. Elmagbari,Ahmed N. Hammouda,Raffaele P. Bonomo Dalton Trans. 2016 45 17010
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Murugesan Panneerselvam,Hiregange Akash,Archita Patnaik Phys. Chem. Chem. Phys. 2023 25 10647
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Le Fang,Giuseppe Trigiante,Rachel Crespo-Otero,Michael P. Philpott,Christopher R. Jones,Michael Watkinson Org. Biomol. Chem. 2019 17 10013
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Richard S. Givens,Marina Rubina,Jakob Wirz Photochem. Photobiol. Sci. 2012 11 472
3197-11-3 (Acetamide,N-[2-(dimethylamino)ethyl]-) Related Products
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- 18940-57-3(1,1'-(Piperazine-1,4-diyl)diethanone)
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- 148716-35-2(1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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